molecular formula C16H14N2O4S B5524507 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone

2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone

Cat. No. B5524507
M. Wt: 330.4 g/mol
InChI Key: AQLVMHQIPWBCAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves standard methods and often employs solution growth techniques. For instance, a related compound, 1-(4-methoxy phenyl)-2-((5-(1-(naphthalen-1-yloxy) ethyl) -[1,3,4]-oxadiazol-2-yl) sulfanyl) ethanone, was synthesized using standard methods, and its structure was identified using techniques like FTIR spectrum and single crystal XRD (Shruthi et al., 2019).

Molecular Structure Analysis

The structure of these compounds is often characterized using single crystal X-ray diffraction, UV-visible, and thermal analysis. Such studies help determine the crystal system, space group, and cell parameters, as well as the transparency and thermal stability of the material. For example, the related compound mentioned earlier crystallizes in the Monoclinic crystal system with a space group of P21/a (Shruthi et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include the formation of Schiff bases and reactions with various aldehydes and other reagents. For example, the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile involved reactions with 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives (Puthran et al., 2019).

Scientific Research Applications

Antimicrobial Activities

  • Oxadiazole derivatives have shown promising antimycobacterial activity against M. tuberculosis H(37)Rv and isoniazid (INH) resistant M. tuberculosis, with one compound displaying significant inhibitory concentration values, indicating potential as antimycobacterial agents (Ali & Shaharyar, 2007).
  • Novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives demonstrated excellent antimicrobial activity, suggesting their potential as antimicrobial agents (Puthran et al., 2019).

Anticancer Evaluation

  • A series of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives were synthesized and exhibited good to moderate activity against various human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast) (Yakantham, Sreenivasulu, & Raju, 2019).

Synthesis and Properties

  • Research on the synthesis, optical, and thermal properties of novel heterocyclic compounds, including 1-(4-methoxyphenyl)-2-((5-(1-(naphthalene-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone, has led to insights into their crystal structure, showing potential for various applications due to their unique properties (Shruthi et al., 2019).
  • The study of crystal packing of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones revealed significant insights into their molecular structures, which impacts their solid-state molecular packing arrangement, offering potential for material science applications (Khan, Ibrar, & Simpson, 2014).

properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(5-methylfuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-10-3-8-14(21-10)13(19)9-23-16-18-17-15(22-16)11-4-6-12(20-2)7-5-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLVMHQIPWBCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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